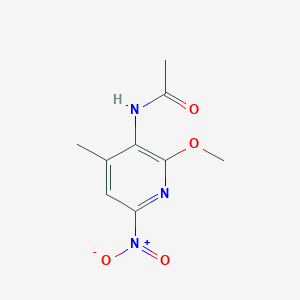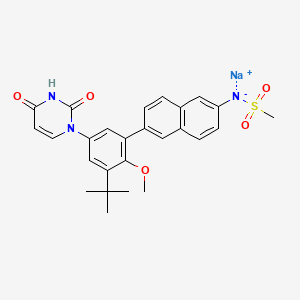
Dasabuvir sodium
Descripción general
Descripción
Dasabuvir sodium is a non-nucleoside inhibitor used in the treatment of chronic hepatitis C virus (HCV) infection. It is administered in combination with ombitasvir, paritaprevir, and ritonavir. The drug primarily targets the NS5B protein, a crucial component of HCV replication. Its binding site on the NS5B polymerase is specific to genotype 1 HCV strains .
Molecular Structure Analysis
Dasabuvir’s molecular structure consists of a non-nucleoside scaffold. It binds to the palm domain of the NS5B polymerase, inducing a conformational change that prevents viral RNA elongation. The binding sites for non-nucleoside NS5B inhibitors are not conserved across HCV genotypes, limiting Dasabuvir’s use to genotype 1 .
Aplicaciones Científicas De Investigación
Enhancing Oral Bioavailability
Dasabuvir sodium, a non-nucleoside polymerase inhibitor for hepatitis C virus (HCV) treatment, presents challenges in oral bioavailability due to its extremely low aqueous solubility. The development of dasabuvir monosodium monohydrate, a stable and manufacturable drug substance, significantly enhanced its dissolution and oral absorption. This advancement enabled the commercialization of Viekira Pak, a triple-combination direct-acting antiviral HCV regimen. The research underscores the potential of salt formation in improving the solubility and dissolution rate of poorly soluble drugs, offering insights applicable to other insoluble compounds (Chen et al., 2022).
In Vitro Activity and Resistance Profile
Dasabuvir demonstrates potent in vitro activity against HCV, selectively inhibiting HCV genotype 1 polymerases. Its efficacy in the HCV subgenomic replicon system was affirmed against various genotype 1 clinical isolates. The study of dasabuvir’s resistance profile revealed specific variants that confer resistance, enhancing our understanding of its mechanism and guiding combination therapy development for HCV genotype 1 infections (Kati et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
sodium;[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]-methylsulfonylazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15H,1-5H3,(H,27,30,31);/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCGKKLFRJCTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N3NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



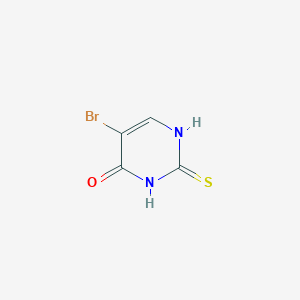
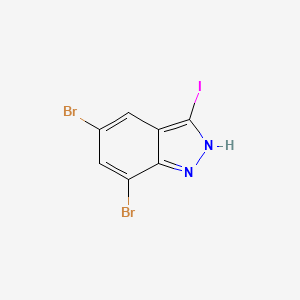

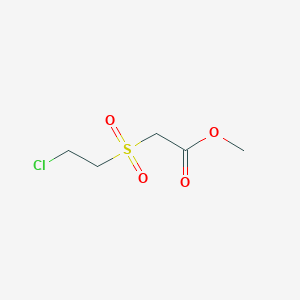


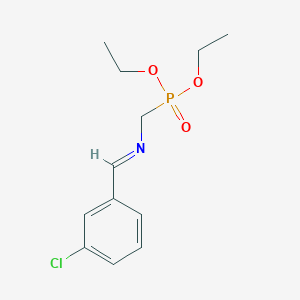
![N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine](/img/structure/B3213994.png)
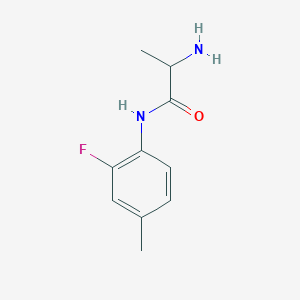
![2-(3-Aza-spiro[5.5]undec-3-yl)-ethanol](/img/structure/B3214016.png)
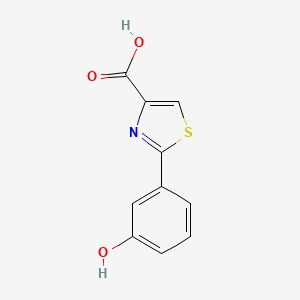
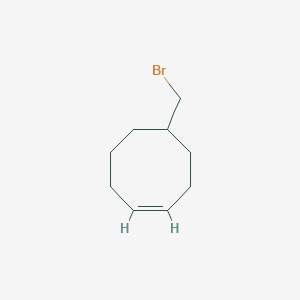
![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate](/img/structure/B3214044.png)
